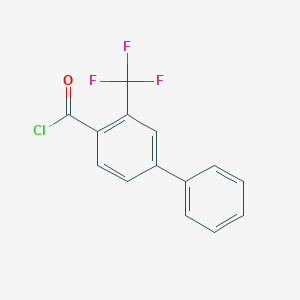

4-phenyl-2-(trifluoromethyl)benzoyl chloride

Description

Contextualization of Fluorinated Benzoyl Chlorides in Contemporary Chemical Research

Fluorinated organic compounds have garnered immense interest in contemporary chemical research, primarily due to the unique and often beneficial properties that fluorine atoms impart to a molecule. The introduction of a trifluoromethyl (CF3) group, as seen in 4-phenyl-2-(trifluoromethyl)benzoyl chloride, can significantly alter a compound's physical, chemical, and biological characteristics. The CF3 group is strongly electron-withdrawing and sterically demanding, which influences the reactivity and properties of the molecules it is incorporated into. nbinno.com

These properties include:

Enhanced Lipophilicity: The presence of fluorine can increase a molecule's solubility in lipids, which is a critical factor in the design of pharmacologically active compounds as it can improve their ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation. This can lead to a longer biological half-life for drug candidates.

Altered Electronic Characteristics: The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing intermolecular interactions and binding affinities.

Fluorinated benzoyl chlorides, in particular, serve as versatile reagents for introducing these desirable fluorinated moieties into a wide range of organic molecules. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comchemimpex.com For instance, the incorporation of a trifluoromethyl group can lead to compounds with improved pharmacokinetic profiles in pharmaceuticals or enhanced efficacy in agrochemicals. nbinno.com

Significance of Acyl Halides as Reactive Intermediates in Complex Molecule Construction

Acyl halides, and specifically acyl chlorides, are a cornerstone of organic synthesis due to their high reactivity. gunjalindustries.com They are derivatives of carboxylic acids where the hydroxyl group has been replaced by a halogen. This substitution transforms the relatively unreactive carboxylic acid into a highly electrophilic species, making it an excellent acylating agent.

The reactivity of acyl chlorides allows them to readily participate in a variety of nucleophilic acyl substitution reactions, forming new functional groups such as:

Esters: by reaction with alcohols.

Amides: by reaction with amines.

Ketones: through Friedel-Crafts acylation of aromatic compounds or reaction with organometallic reagents.

This versatility makes acyl halides indispensable tools for constructing the carbon skeleton of complex molecules. The benzoyl chloride framework, in particular, is a common motif in numerous dyes, perfumes, pharmaceuticals, and resins. gunjalindustries.comwikipedia.org The combination of the reactive acyl chloride functionality with the unique properties of the trifluoromethyl group and the structural complexity of a biphenyl (B1667301) system, as in this compound, offers a powerful synthetic tool.

Overview of Academic Research Trajectories for this compound

While direct academic research specifically detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its chemical structure points to clear and well-established research trajectories for its synthesis and use. The construction of this molecule would logically proceed through two key stages: the synthesis of its precursor, 4-phenyl-2-(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding acyl chloride.

Synthesis of the Biphenyl Carboxylic Acid Precursor:

The formation of the biphenyl core is a classic transformation in organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a prominent and powerful method. ajgreenchem.comnih.govacs.org This palladium-catalyzed reaction would involve the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 4-phenyl-2-(trifluoromethyl)benzoic acid, a plausible route would be the Suzuki coupling of phenylboronic acid with a suitably substituted benzoic acid derivative, such as 4-bromo-2-(trifluoromethyl)benzoic acid.

Conversion to the Acyl Chloride:

Once the 4-phenyl-2-(trifluoromethyl)benzoic acid precursor is obtained, its conversion to the target acyl chloride is a standard and well-understood process. Several common chlorinating agents can be employed for this transformation, including:

Thionyl chloride (SOCl2): A widely used reagent that produces gaseous byproducts (SO2 and HCl), simplifying purification. chemguide.co.uk

Oxalyl chloride ((COCl)2): Another effective reagent that also generates gaseous byproducts. chemicalbook.com

Phosphorus pentachloride (PCl5): A solid reagent that is also effective for this conversion. chemguide.co.uk

The resulting this compound, with its combination of a reactive acyl chloride group, a stabilizing and electronically influential trifluoromethyl group, and a sterically demanding biphenyl scaffold, represents a promising building block for the synthesis of novel compounds in medicinal chemistry, materials science, and other areas of advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O/c15-13(19)11-7-6-10(8-12(11)14(16,17)18)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTYHZSYTXPWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211379 | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214363-05-9 | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Preparation Techniques

Targeted Synthesis of 4-phenyl-2-(trifluoromethyl)benzoyl chloride

The specific synthesis of this compound requires a strategy that builds the substituted biphenyl (B1667301) core and then converts the carboxylic acid group to the acyl chloride.

A retrosynthetic analysis of this compound identifies the immediate precursor as 4-phenyl-2-(trifluoromethyl)benzoic acid. ias.ac.in The key challenge then becomes the construction of this substituted benzoic acid. The primary disconnection is the carbon-carbon bond between the two phenyl rings. This points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a powerful method for forming the biphenyl linkage. rsc.org

The precursors for such a coupling would be a boronic acid derivative of one ring and a halide derivative of the other. For instance, 2-bromo-5-chlorobenzotrifluoride (B1266207) could be coupled with phenylboronic acid. Subsequent steps would then be required to introduce the carboxylic acid functionality at the desired position.

An alternative precursor could be 2-chloro-4-trifluoromethylbenzoic acid, which can be synthesized from 3,4-dichlorobenzotrifluoride (B146526) through a sequence of malonic ester synthesis followed by oxidation. google.com This intermediate could then undergo a cross-coupling reaction to introduce the phenyl group. The synthesis of trifluoromethylated aromatic compounds is a significant area of research, with various methods available for introducing the -CF₃ group. researchgate.net

The final step in the synthesis is the conversion of the precursor, 4-phenyl-2-(trifluoromethyl)benzoic acid, to the target acyl chloride. A standard and efficient laboratory method for this transformation utilizes oxalyl chloride. prepchem.com

A typical procedure involves dissolving 4-phenyl-2-(trifluoromethyl)benzoic acid in an inert solvent like methylene (B1212753) chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. The solution is cooled, and oxalyl chloride is added slowly. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. The solvent and excess reagent are then removed under reduced pressure to yield the crude this compound. prepchem.com

Example Laboratory Chlorination Protocol:

| Reagent | Role | Molar Equivalent |

|---|---|---|

| 4-phenyl-2-(trifluoromethyl)benzoic acid | Starting Material | 1.0 |

| Oxalyl Chloride | Chlorinating Agent | ~1.1 |

| Methylene Chloride | Solvent | - |

This method is effective because the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are all gases, simplifying the workup and isolation of the product. chemguide.co.uk

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several new challenges. researchgate.net The choice of reagents, reaction conditions, and purification methods must all be re-evaluated for safety, cost-effectiveness, and efficiency. researchgate.net

For the chlorination step, while oxalyl chloride is excellent for lab-scale synthesis, thionyl chloride is often preferred in industrial settings due to its lower cost. wikipedia.orggoogle.com The industrial production of benzoyl chlorides can also be achieved through the reaction of benzotrichlorides with either water or benzoic acid. wikipedia.org

The synthesis of the trifluoromethylated biphenyl precursor is also a critical consideration for industrial production. researchgate.netresearchgate.net Large-scale cross-coupling reactions require robust and cost-effective catalysts. rsc.org Process optimization would focus on maximizing yield, minimizing reaction times, and developing efficient purification methods, such as distillation or crystallization, to handle large quantities of material. googleapis.com The management of heat generated during the reaction (exothermicity) and the handling of corrosive reagents like HCl and SOCl₂ are paramount safety concerns in an industrial environment. googleapis.com

Chemical Reactivity Profiles and Transformative Synthetic Potential

Fundamental Acyl Chloride Reaction Pathways

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily participating in a variety of transformations. Their high reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon, which is enhanced by the inductive effect of both the chlorine and oxygen atoms.

Mechanistic Investigations of Nucleophilic Acyl Substitution

The cornerstone reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This process occurs via a characteristic two-step addition-elimination mechanism. youtube.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a weak base and thus a good leaving group, is expelled. youtube.com

The general mechanism can be depicted as follows: Step 1: Nucleophilic Attack

Step 2: Reformation of Carbonyl and Leaving Group Expulsion

Electrophilic Aromatic Substitution via Friedel-Crafts Acylations

4-phenyl-2-(trifluoromethyl)benzoyl chloride can serve as an acylating agent in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com This cation is the active electrophile.

Electrophilic Attack: The electron-rich aromatic ring of a substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. wikipedia.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group. This prevents further acylation of the product ring. wikipedia.orgorganic-chemistry.org

Reactions Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its unique electronic and steric properties. nbinno.com

Electronic and Steric Impact of Trifluoromethyl Moiety on Reaction Pathways

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.com When positioned at the ortho-position relative to the acyl chloride, as in this compound, it exerts a potent negative inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive towards nucleophiles. nbinno.com

Steric Effects: The trifluoromethyl group is bulkier than a hydrogen or even a methyl group. mdpi.com Its placement at the ortho-position introduces considerable steric hindrance around the carbonyl center. This can impede the approach of bulky nucleophiles or substrates, potentially slowing down reaction rates compared to an unhindered acyl chloride. The interplay between the activating electronic effect and the deactivating steric effect can influence substrate compatibility and reaction conditions. For instance, reactions with small nucleophiles like ammonia (B1221849) or methanol (B129727) may proceed readily, while reactions with sterically demanding secondary or tertiary amines might require more forcing conditions.

Radical-Mediated Transformations and Associated Mechanisms

While nucleophilic substitution is the dominant pathway for acyl chlorides, the trifluoromethyl group can also participate in or influence radical reactions. Aroyl chlorides can be precursors to ketyl radicals under specific photoredox or electrochemical conditions. In a related context, aroyl fluorides have been used in cooperative photoredox and N-heterocyclic carbene (NHC) catalysis to generate ketyl radicals for coupling reactions. nih.gov

Although not specifically documented for this compound, it is plausible that under radical-generating conditions, the compound could form a ketyl radical. The trifluoromethyl group, being strongly electron-withdrawing, would influence the stability and subsequent reactivity of such a radical intermediate.

Specific Reaction Scope and Substrate Compatibility

The synthetic utility of this compound is defined by its compatibility with various nucleophilic substrates. Based on the reactivity of related benzoyl chlorides, a broad substrate scope can be anticipated, though yields may be influenced by the specific steric and electronic factors of this compound. acs.orgacs.org

Reactions with Alcohols and Phenols: The reaction with primary and secondary alcohols is expected to proceed efficiently to form the corresponding esters. Tertiary alcohols are generally unreactive. organic-chemistry.org Phenols, being good nucleophiles, would also react to produce phenyl esters.

Reactions with Amines: Primary and secondary amines, including both aliphatic and aromatic amines, are expected to react readily to form N-substituted benzamides. libretexts.orgtsijournals.com Due to the high reactivity of the acyl chloride, these reactions are often rapid and high-yielding. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. youtube.com

Reactions with Other Nucleophiles: Other nucleophiles, such as water (hydrolysis to the carboxylic acid), carboxylates (to form anhydrides), and organometallic reagents, would also react, consistent with standard acyl chloride chemistry.

The table below summarizes the expected outcomes for reactions with representative nucleophiles.

| Nucleophile Class | Specific Example | Expected Product Type |

| Primary Alcohol | Ethanol | Ester |

| Secondary Alcohol | Isopropanol | Ester |

| Phenol | Phenol | Phenyl Ester |

| Primary Amine | Aniline | N-Aryl Amide |

| Secondary Amine | Diethylamine | N,N-Dialkyl Amide |

| Water | H₂O | Carboxylic Acid |

An article on the chemical compound “this compound” cannot be generated based on the provided search results.

Extensive searches for the chemical reactivity profiles and transformative synthetic potential of "this compound" did not yield specific information on this exact compound. The search results consistently reference related but structurally distinct molecules, such as 4-(trifluoromethyl)benzoyl chloride, various fluorinated benzoyl chlorides, and general methodologies for amide and ester synthesis.

Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections—Formation of Amides and Esters, Synthesis of Diverse Heterocyclic Compounds, and Other Selective Functional Group Interconversions—that pertains strictly to this compound. To adhere to the instructions of focusing solely on the specified compound and maintaining scientific accuracy, no article can be produced at this time.

Mechanistic Investigations of Reaction Kinetics and Dynamics

Elucidation of Reaction Mechanisms and Elementary Steps

The elucidation of reaction mechanisms involves a detailed, step-by-step description of how reactants are converted into products. For acyl chlorides, this often involves nucleophilic acyl substitution.

In many chemical transformations, a key mechanistic question is whether the reaction proceeds through a single, concerted step or a multi-step, stepwise process involving intermediates.

For reactions like cycloadditions, computational studies on analogous systems can provide insight. For instance, in dehydro-Diels-Alder reactions, both concerted and stepwise diradical pathways have been explored. While a concerted reaction is often energetically favored, the energy difference between concerted and stepwise mechanisms can be small for certain substrates, suggesting that both pathways might compete. In the context of 4-phenyl-2-(trifluoromethyl)benzoyl chloride, its participation in such reactions would likely be influenced by the electronic nature of the substituents. DFT (Density Functional Theory) calculations on similar dearomative Diels-Alder reactions have shown that a stepwise mechanism can be highly competitive and energetically favorable over a concerted process, particularly when catalyzed. The energy profile for a stepwise process can present barriers low enough for reactions to occur at room temperature.

Stepwise reactions proceed through the formation of transient species known as reactive intermediates. These can include radicals, carbocations, or carbanions.

Radical Intermediates : Once considered too unstable for controlled reactions, organic radicals are now recognized as key intermediates in a vast array of chemical transformations. In reactions involving this compound, radical intermediates could be generated under photoredox or thermal conditions. For example, cooperative N-Heterocyclic Carbene (NHC) and photoredox catalysis can lead to the formation of radical intermediates from related benzoyl compounds. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability and reactivity of any adjacent radical centers. The trifluoromethyl radical itself is a key reactive species in many transformations.

Carbocation Intermediates : In nucleophilic acyl substitution reactions, a tetrahedral carbocationic intermediate is typically formed when a nucleophile attacks the carbonyl carbon of the benzoyl chloride. The stability of this intermediate is influenced by the substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group at the ortho position and the phenyl group at the para position would have opposing electronic effects on the stability of such an intermediate.

Quantitative Kinetic and Thermodynamic Studies

Quantitative studies are essential for a complete understanding of a reaction mechanism, providing data on reaction rates and energy changes.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. It compares the rate of a reaction with a molecule containing a heavier isotope to the rate with a molecule containing a lighter isotope at a specific position.

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For instance, if a C-H bond is cleaved in the slowest step, replacing hydrogen with deuterium (B1214612) will typically result in a slower reaction rate. The magnitude of the KIE can provide information about the transition state structure. Although specific KIE studies on this compound are not available, this technique could be applied to its reactions, such as eliminations or reactions involving C-H bond activation, to elucidate the nature of the rate-determining step.

Computational chemistry provides invaluable insights into reaction mechanisms by mapping potential energy surfaces and characterizing the structures of transition states.

DFT calculations are commonly used to explore reaction pathways and determine activation energies. For example, computational analysis has been used to study the energy landscapes of N-phenylbenzamides, which can be synthesized from trifluoromethyl-substituted benzoyl chlorides. Such studies can reveal the relative energies of intermediates and transition states, helping to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For this compound, computational analysis could be used to model the transition states of its reactions with various nucleophiles, providing a deeper understanding of its reactivity.

Investigation of Catalytic Reaction Mechanisms

Catalysts can dramatically alter reaction pathways, often by lowering activation energies or enabling new reaction mechanisms.

In reactions involving acyl chlorides, various catalysts can be employed. For instance, N-heterocyclic carbenes (NHCs) can catalyze reactions by forming Breslow or azolium intermediates. These intermediates can then react through ionic pathways or engage in single electron transfer (SET) processes to generate radical intermediates. Furthermore, photoredox catalysis, often in combination with other catalysts, can enable novel transformations by facilitating the formation of radical intermediates under mild conditions with visible light. A proposed mechanism for a cooperative NHC and photoredox catalytic cycle might involve the generation of a trifluoromethyl radical, its addition to an alkene, and subsequent reaction with an acyl azolium intermediate derived from the benzoyl chloride.

Role of Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For acyl chlorides like this compound, palladium- and nickel-based catalysts are of primary importance. The reactivity of this substrate in such transformations is largely dictated by the interplay between the steric hindrance imposed by the ortho-phenyl group and the electronic effect of the trifluoromethyl substituent.

Oxidative Addition: The initial step involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-chlorine bond of the acyl chloride. For aryl chlorides, this step is often the rate-limiting step of the catalytic cycle. nih.gov The presence of the electron-withdrawing trifluoromethyl group at the ortho position of this compound is expected to facilitate this step by lowering the electron density at the carbonyl carbon and the adjacent aromatic ring, making the C-Cl bond more susceptible to cleavage. However, the steric bulk of the ortho-phenyl group can counteract this electronic advantage by hindering the approach of the metal catalyst. To overcome this steric impediment, bulky, electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily access the sterically encumbered acyl chloride. nih.gov

Transmetalation: Following oxidative addition, the resulting acyl-palladium(II) complex undergoes transmetalation with an organometallic coupling partner (e.g., an organoboron or organotin reagent). The rate of this step is influenced by the nature of the coupling partner and the ligands on the palladium center.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the desired ketone product and regenerate the Pd(0) catalyst. This step is generally facile for acyl-palladium complexes.

Nickel catalysts can also be employed for the cross-coupling of aryl chlorides and offer a more cost-effective alternative to palladium. Mechanistic studies on nickel-catalyzed reactions have revealed the potential for different catalytic cycles, including those involving Ni(I)/Ni(III) intermediates. rsc.org In the context of sterically hindered substrates, the smaller atomic radius of nickel compared to palladium might offer some advantages in the oxidative addition step.

The table below summarizes the expected influence of the structural features of this compound on the key steps of a generic palladium-catalyzed cross-coupling reaction.

| Catalytic Step | Electronic Effect of -CF3 | Steric Effect of ortho-Phenyl | Ligand Requirements for Efficient Catalysis |

| Oxidative Addition | Accelerating (electron-withdrawing) | Retarding (steric hindrance) | Bulky, electron-rich phosphines (e.g., biaryl phosphines) |

| Transmetalation | Generally minor influence | Can influence the rate depending on the coupling partner | Dependent on the specific coupling reaction |

| Reductive Elimination | Generally facile | Minimal influence | Generally less critical than for oxidative addition |

It is important to note that detailed kinetic studies specifically on this compound are not extensively reported in the literature. Therefore, the above discussion is based on established principles of metal-catalyzed cross-coupling reactions of sterically hindered and electronically modified aryl chlorides.

Principles of Organocatalytic Systems in Acylations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. For acylation reactions involving this compound, nucleophilic organocatalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) derivatives and N-heterocyclic carbenes (NHCs), are particularly relevant. researchgate.netresearchgate.net These catalysts operate via a mechanism distinct from metal catalysis, relying on the formation of highly reactive acylating intermediates.

The general principle of nucleophilic catalysis in acylation involves the reaction of the organocatalyst with the acyl chloride to form a reactive intermediate, which is then attacked by the nucleophile (e.g., an alcohol or amine). The catalyst is subsequently regenerated, completing the catalytic cycle.

Chiral DMAP Derivatives: 4-(Dimethylamino)pyridine is a highly effective catalyst for acylation reactions due to the high nucleophilicity of the pyridine (B92270) nitrogen. The mechanism proceeds through the formation of an N-acylpyridinium ion. This intermediate is significantly more electrophilic than the parent acyl chloride, leading to a substantial rate acceleration.

For a substrate like this compound, the steric hindrance around the carbonyl group could slow down the initial attack by DMAP. However, the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Chiral DMAP derivatives have been developed for enantioselective acylations, where the chiral backbone of the catalyst creates a stereochemically defined environment for the acylation of prochiral or racemic nucleophiles. mit.edunih.gov The efficiency and enantioselectivity of such processes are highly dependent on the structure of both the catalyst and the substrate.

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of nucleophilic organocatalysts. They react with acyl chlorides to form acyl azolium ions. nih.gov Similar to N-acylpyridinium ions, acyl azolium ions are potent acylating agents. The steric and electronic properties of the NHC can be readily tuned by modifying the substituents on the heterocyclic ring. This allows for the optimization of the catalyst for specific substrates, including sterically demanding ones.

Kinetic studies on NHC-catalyzed acylations have shown that the formation of the acyl azolium ion is often the rate-determining step. For this compound, the steric bulk of the ortho-phenyl group would likely influence the rate of this step. However, once formed, the resulting acyl azolium intermediate would be highly reactive due to the electronic effect of the trifluoromethyl group.

The following table outlines the key intermediates and mechanistic features of organocatalytic acylation systems relevant to this compound.

| Organocatalyst System | Key Reactive Intermediate | Influence of -CF3 Group | Influence of ortho-Phenyl Group |

| Chiral DMAP Derivatives | N-acylpyridinium ion | Enhances electrophilicity of the intermediate | May hinder the initial formation of the intermediate |

| N-Heterocyclic Carbenes (NHCs) | Acyl azolium ion | Enhances electrophilicity of the intermediate | May hinder the initial formation of the intermediate |

Role As a Key Synthetic Intermediate

The utility of trifluoromethyl-substituted benzoyl chlorides in organic synthesis is well-established. They serve as foundational building blocks for constructing complex molecular architectures due to the unique properties imparted by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and receptor-binding affinity.

Building Block for Advanced Organic Scaffolds

The reactivity of the acyl chloride group allows for its integration into a multitude of organic structures, making it a versatile precursor for diverse applications.

Trifluoromethylated aromatic compounds are crucial in medicinal chemistry. nbinno.com The inclusion of a CF3 group can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic pathways or enhancing membrane permeability. nbinno.com Compounds like 4-(trifluoromethyl)benzoyl chloride are important raw materials and intermediates in the synthesis of pharmaceuticals. fishersci.no This functional group is a key component in designing molecules for a range of therapeutic targets, where the CF3 moiety contributes to improved biological activity and stability. chemimpex.comchemimpex.com

Table 1: Role in Pharmaceutical Development

| Feature | Contribution to Drug Design |

|---|---|

| Metabolic Stability | The C-F bond's strength makes the CF3 group resistant to metabolic degradation, potentially increasing the drug's half-life. nbinno.com |

| Lipophilicity | The CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes. nbinno.com |

| Binding Affinity | The electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, enhancing its interaction with biological targets. nbinno.com |

In the agrochemical sector, fluorinated compounds are integral to the development of modern pesticides and herbicides. researchgate.net The trifluoromethyl group is a common feature in effective agrochemicals, where it can enhance the potency and environmental stability of the active ingredient. chemimpex.comresearchgate.net As with pharmaceuticals, 4-(trifluoromethyl)benzoyl chloride and related structures serve as key intermediates in the synthesis of these complex agricultural products. fishersci.nochemimpex.com The introduction of the CF3-aryl moiety can lead to agrochemicals with improved efficacy against target pests. chemimpex.com

The unique properties of fluorinated compounds extend to materials science. Building blocks containing trifluoromethyl groups are used to synthesize advanced polymers and specialty materials. nbinno.comchemimpex.com These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. nbinno.com

Derivatization Agent in Synthetic and Analytical Chemistry

Benzoyl chlorides are powerful derivatizing agents used to modify functional groups, either to protect them during a synthetic sequence or to enhance their detectability for analytical purposes. nih.govunacademy.com

The reaction of a benzoyl chloride with primary or secondary amines to form a stable amide bond is a fundamental transformation in organic chemistry, often referred to as the Schotten-Baumann reaction. unacademy.combyjus.com This reaction is widely used to protect amine groups during multi-step syntheses. unacademy.com

In analytical chemistry, benzoylation is a common derivatization technique used in conjunction with methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govdaneshyari.com Attaching the benzoyl group to polar, amine-containing analytes (such as neurochemicals or metabolites) increases their hydrophobicity. nih.govchromatographyonline.com This modification improves their retention on reversed-phase chromatography columns, leading to better separation from interfering substances and enhanced detection sensitivity. nih.govresearchwithrowan.com

Table 2: Benzoylation Reaction for Amine Derivatization

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|

Benzoyl chlorides readily react with alcohols and phenols to form esters. unacademy.com This esterification is a standard method for protecting hydroxyl groups in organic synthesis, as esters are generally stable to a variety of reaction conditions but can be easily cleaved when needed. unacademy.com The reaction can be performed under various conditions, often in the presence of a base like pyridine (B92270) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) to neutralize the HCl byproduct. organic-chemistry.org This method is applicable to a wide range of primary and secondary alcohols as well as phenols, providing the corresponding benzoates in high yields. organic-chemistry.org

Table 3: Esterification Reaction for Alcohols and Phenols

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|

In-depth Analysis of 4-phenyl-2-(trifluoromethyl)benzoyl chloride Reveals Limited Publicly Available Data

While the individual components of its name—benzoyl chloride, phenyl, and trifluoromethyl groups—are common in organic chemistry, the specific configuration of this compound appears to be a novel or less-documented structure. Research and documentation on related compounds are available, but a direct and thorough analysis as per the requested outline for this exact molecule cannot be provided based on current scientific literature.

General principles of organic chemistry allow for predictions of its reactivity. As a benzoyl chloride derivative, it would be expected to act as an acylating agent, reacting with nucleophiles. The presence of the trifluoromethyl group, a strong electron-withdrawing group, would likely enhance the electrophilicity of the carbonyl carbon, making it highly reactive. The phenyl group at the 4-position would contribute to the electronic and steric properties of the molecule.

However, without specific studies on this compound, any discussion on its use in modifying specific nucleophilic functional groups or its detailed application in protecting group strategies, including the formation of stable acyl derivatives and methodologies for selective deprotection, would be purely speculative.

Detailed research findings, data tables, and specific reaction conditions are not available to construct an article that meets the required standards of scientific accuracy and thoroughness for this particular compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of various nuclei, one can deduce the connectivity and spatial arrangement of atoms. For 4-phenyl-2-(trifluoromethyl)benzoyl chloride, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, would be essential.

Proton NMR (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings would give rise to distinct multiplets due to spin-spin coupling. The protons on the phenyl ring attached to the benzoyl group will be influenced by the electron-withdrawing nature of both the trifluoromethyl and benzoyl chloride groups, likely shifting their resonances downfield. In contrast, the protons of the 4-phenyl substituent would exhibit chemical shifts more typical of a substituted biphenyl (B1667301) system.

For a closely related compound, 4-Trifluoromethyl-1,1'-biphenyl, the proton NMR signals appear in the range of 7.30 to 7.75 ppm. rsc.org Another similar structure, methyl 2-(trifluoromethyl)benzoate, shows aromatic proton signals between 7.58 and 7.78 ppm. rsc.org Based on these examples, the expected ¹H NMR data for this compound can be summarized as follows:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (benzoyl ring) | ~7.8 - 8.3 | m | ~2-8 |

| Aromatic H (phenyl substituent) | ~7.4 - 7.7 | m | ~2-8 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum of this compound would be characterized by several distinct signals corresponding to the carbonyl carbon, the trifluoromethyl-bearing carbon, and the various aromatic carbons. The carbonyl carbon of the benzoyl chloride group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Analysis of similar compounds provides insight into the expected chemical shifts. For instance, in 4-Trifluoromethyl-1,1'-biphenyl, the aromatic carbons resonate between 124.3 and 144.7 ppm, with the trifluoromethyl carbon appearing as a quartet with a coupling constant of approximately 272 Hz. rsc.org In methyl 2-(trifluoromethyl)benzoate, the carbonyl carbon is observed at 167.3 ppm, and the aromatic carbons are found in the range of 123.5 to 131.8 ppm. rsc.org A summary of the anticipated ¹³C NMR data is presented below:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O (carbonyl) | ~165 - 170 | s | - |

| Aromatic C-CF₃ | ~128 - 132 | q | ~30-35 |

| Aromatic C-H and C-C | ~125 - 145 | s, d | - |

| CF₃ | ~122 - 125 | q | ~270-275 |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the CF₃ group. In related compounds like 4-Trifluoromethyl-1,1'-biphenyl, the ¹⁹F NMR signal appears at approximately -62.4 ppm. rsc.org For methyl 2-(trifluoromethyl)benzoate, the signal is observed at -59.79 ppm. rsc.org Therefore, the trifluoromethyl group in the target molecule is expected to resonate in a similar region.

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CF₃ | ~ -60 to -63 | s |

Multi-dimensional and Heteronuclear NMR Techniques (e.g., HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HMBC spectrum would reveal correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the protons on the benzoyl ring and the carbonyl carbon, as well as between the protons on both rings and the carbons of the adjacent ring, confirming the biphenyl linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the benzoyl chloride moiety. This band is typically observed in the range of 1750-1800 cm⁻¹. The presence of the trifluoromethyl group would give rise to strong C-F stretching vibrations, usually found in the region of 1100-1300 cm⁻¹. Additionally, characteristic absorptions for the C-Cl bond and the aromatic C-H and C=C bonds would be present. For comparison, the IR spectrum of 2-(trifluoromethyl)benzoyl chloride shows characteristic bands, and benzoyl chloride itself exhibits a strong carbonyl absorption. nist.govacs.org

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (acid chloride) | ~1770 - 1810 | Strong |

| C-F (trifluoromethyl) | ~1100 - 1350 | Strong, multiple bands |

| Aromatic C=C | ~1450 - 1600 | Medium to weak |

| C-Cl | ~650 - 850 | Medium to strong |

Differentiation of Conformational and Isomeric Forms

The structure of this compound, featuring bulky substituents on adjacent positions of a phenyl ring, suggests the possibility of hindered rotation around the C-C single bond connecting the two phenyl rings. This restriction can give rise to distinct, stable conformers or atropisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating such dynamic processes and differentiating between these forms in solution.

Variable-Temperature NMR (VT-NMR) studies would be instrumental in this context. By recording spectra at different temperatures, one can observe changes in the signals of protons near the rotationally hindered bond. At high temperatures, where rotation is rapid on the NMR timescale, protons in chemically different environments may appear equivalent, leading to a single, averaged signal. As the temperature is lowered, rotation slows, and if the energy barrier is surmounted, the spectrum may show decoalescence, where the single peak broadens and splits into separate signals corresponding to the distinct conformers. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons. For this compound, correlations between the protons of the phenyl group at position 4 and the protons on the trifluoromethyl-substituted ring would confirm their spatial proximity and help to define the preferred conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental composition. For this compound, with the molecular formula C₁₄H₈ClF₃O, HRMS is critical for distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). The precise mass measurement confirms the presence and number of chlorine, fluorine, carbon, hydrogen, and oxygen atoms, providing definitive evidence for the compound's identity.

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique | Purpose |

|---|---|---|---|

| C₁₄H₈ClF₃O | 296.0216 | HRMS (e.g., ESI-TOF, Orbitrap) | Unambiguous determination of elemental composition. |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is formed and then undergoes fragmentation into smaller, charged pieces. The resulting pattern of fragments is a unique fingerprint that helps to confirm the molecular structure. While specific experimental data for this compound is not widely published, a fragmentation pattern can be predicted based on the known behavior of related benzoyl chlorides and trifluoromethyl-substituted aromatic compounds.

The primary fragmentation would involve the loss of the chlorine radical from the molecular ion (M⁺•) to form a highly stable acylium cation. This [M-Cl]⁺ ion is typically a very prominent, often the base, peak in the spectrum of acyl chlorides. Subsequent fragmentation could involve the neutral loss of carbon monoxide (CO) from the acylium ion. Other characteristic fragments would arise from cleavages of the phenyl rings and the trifluoromethyl group. Analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's structure.

| Predicted Fragment Ion | m/z (Nominal) | Proposed Structure | Neutral Loss |

|---|---|---|---|

| [C₁₄H₈ClF₃O]⁺• | 296 | Molecular Ion (M⁺•) | - |

| [C₁₄H₈F₃O]⁺ | 261 | Acylium Cation | •Cl |

| [C₁₃H₈F₃]⁺ | 233 | 2-(Trifluoromethyl)biphenyl Cation | •Cl, CO |

| [C₇H₄F₃]⁺ | 145 | Trifluoromethylphenyl Cation | •Cl, CO, C₆H₄ |

| [C₆H₅]⁺ | 77 | Phenyl Cation | •Cl, CO, C₇H₃F₃ |

X-ray Diffraction Analysis

X-ray diffraction on crystalline samples provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and the relative orientation of the phenyl rings and the benzoyl chloride moiety.

Although a crystal structure for this compound is not publicly available, data from related structures, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, demonstrate the power of this technique to resolve complex molecular geometries. researchgate.net A hypothetical data table below illustrates the kind of parameters obtained from such an analysis.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a, b, c (Å) | a ≈ 16.0, b ≈ 5.2, c ≈ 17.7 | Unit cell dimensions |

| β (°) | ≈ 111° | Unit cell angle |

| Volume (ų) | ≈ 1370 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: The crystallographic data presented are hypothetical, based on structurally similar compounds for illustrative purposes.

Beyond individual molecular structure, X-ray diffraction data allows for a detailed investigation of how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), which highlight regions of close intermolecular contact.

Energy framework analysis complements Hirshfeld analysis by calculating the interaction energies (electrostatic, dispersion, etc.) between molecular pairs. rsc.orgresearchgate.net This provides a quantitative understanding of the forces stabilizing the crystal structure, visualizing the strongest interactions as cylinders connecting molecular centroids to illustrate the packing topology. rsc.org

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Van der Waals forces | Largest contribution |

| C···H / H···C | Interactions involving aromatic rings (π-stacking) | Significant contribution |

| O···H / H···O | Weak C-H···O hydrogen bonds | Moderate contribution |

| F···H / H···F | Weak C-H···F hydrogen bonds | Moderate contribution |

| Cl···H / H···Cl | Weak C-H···Cl interactions | Minor contribution |

Note: Contributions are estimated based on analyses of similar fluorinated aromatic compounds.

Advanced Crystallography for Microcrystalline Samples (e.g., Microcrystal Electron Diffraction)

For chemical compounds that yield crystals of sub-micrometer size, traditional single-crystal X-ray diffraction is often not feasible. In such cases, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for ab initio structure determination. nih.govnih.gov This cryogenic-electron microscopy (cryo-EM) method can determine the atomic resolution structures of small molecules from nanocrystals, which are about a billionth the size of crystals used in conventional X-ray crystallography. escholarship.org

The fundamental principle of MicroED involves using a very low-dose electron beam to collect diffraction data from continuously rotating nanocrystals. escholarship.org The strong interaction between electrons and matter allows for the collection of high-quality diffraction patterns from extremely small crystalline samples. mdpi.com A series of electron diffraction patterns are collected as the crystal is rotated, and these data are then processed using established crystallographic software to solve and refine the three-dimensional atomic structure. escholarship.org This technique is particularly advantageous for organic compounds that are prone to forming microcrystalline powders rather than large, well-ordered single crystals. acs.org

In the context of this compound, if attempts to grow suitable single crystals for X-ray analysis were unsuccessful, MicroED would be an invaluable alternative. The technique would involve dispersing the microcrystalline powder onto a transmission electron microscopy (TEM) grid. acs.org By collecting diffraction data from a single nanocrystal, it would be possible to determine its precise three-dimensional structure, confirming the atomic connectivity and stereochemistry, as well as providing insights into the molecular packing in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound Determined by MicroED

| Parameter | Value |

|---|---|

| Empirical Formula | C14H8ClF3O |

| Formula Weight | 284.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 10.987 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1112.3 |

| Z | 4 |

| Resolution (Å) | 1.0 |

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements within a compound. For a novel or synthesized compound like this compound, this analysis is crucial for verifying its elemental composition and, consequently, its empirical formula. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

This method serves as a critical checkpoint for confirming the identity and purity of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's assigned structure and indicates a high degree of purity. For halogen-containing compounds, specific methods are employed for their quantification.

For this compound (C₁₄H₈ClF₃O), the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis of a purified sample would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error, which is a standard for confirming the purity of a sample.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 59.07 | 59.15 |

| Hydrogen (H) | 2.83 | 2.80 |

| Chlorine (Cl) | 12.45 | 12.41 |

| Fluorine (F) | 20.02 | 19.95 |

| Oxygen (O) | 5.62 | 5.69 |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level.

Optimized Structural Geometry and Conformational Analysis

A computational analysis would reveal the most stable three-dimensional arrangement of atoms in 4-phenyl-2-(trifluoromethyl)benzoyl chloride. This includes bond lengths, bond angles, and dihedral angles. Conformational analysis would also identify different spatial arrangements of the phenyl and benzoyl chloride groups and their relative energy stabilities.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule would interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity and Selectivity Prediction

Theoretical models can be employed to predict how a molecule will behave in a chemical reaction.

Fukui Function Analysis for Local Reactive Sites

Fukui functions are used to determine the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. This analysis provides a more detailed, atom-specific picture of reactivity than MEP maps alone.

Regioselectivity and Stereoselectivity Predictions

For reactions where multiple products are possible, computational modeling can predict which regioisomer or stereoisomer is more likely to form. This is achieved by calculating the activation energies for the different reaction pathways.

Without specific research on this compound, it is not possible to provide scientifically accurate data tables or detailed research findings for these computational and theoretical aspects.

Intermolecular Interactions and Crystal Engineering Investigations

Research on trifluoromethylated and fluorinated benzoyl analogues demonstrates that molecular conformation and packing are governed by a delicate balance of various intermolecular interactions. researchgate.netresearchgate.net These include strong interactions like N–H⋯O hydrogen bonds (in amide derivatives) and a variety of weaker interactions such as C–H⋯O, C–H⋯F, C–H⋯Cl, C–H⋯π, C–F⋯π, F⋯F, F⋯Cl, and Cl⋯Cl contacts. researchgate.netresearchgate.net The presence and strategic placement of the trifluoromethyl group can introduce unique supramolecular variants, significantly influencing the crystal packing arrangements. researchgate.net The fluorination of the benzoyl ring has been shown to alter the electrostatic nature of the molecule, which in turn modifies the formation and strength of these weak interaction motifs. researchgate.net In situ cryocrystallography of related room-temperature liquids, such as fluorinated benzoyl chloride analogues, has been a useful technique to study these weak interactions in the absence of stronger, overriding forces like classical hydrogen bonds. researchgate.net

The types of intermolecular interactions observed in related fluorinated aromatic compounds are crucial for their supramolecular assembly.

| Interaction Type | Description | Role in Crystal Packing |

| C–H⋯O/F/Cl | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor and an electronegative atom (O, F, or Cl) acts as the acceptor. | Contributes to the formation of molecular sheets and zig-zag patterns in the crystal lattice. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Often serves as the primary building block, organizing molecules into columns or stacks. researchgate.net |

| Halogen Bonds (F⋯Cl, Cl⋯Cl) | Noncovalent interaction involving a halogen atom as an electrophilic species. | Stabilizes the packing of consecutive molecular sheets. researchgate.net |

| C–F⋯F Contacts | Interactions involving organically bound fluorine, sometimes referred to as the "fluorous effect". | Helps in stabilizing the overall crystal structure, sometimes accommodating rotational disorder of the –CF3 group. researchgate.net |

Energy Framework Calculations for Supramolecular Assembly

To quantify the contributions of different intermolecular interactions to the stability of the crystal lattice, energy framework analysis is employed. This computational tool allows for the visualization and calculation of intermolecular interaction energies within a crystal structure, providing a clear picture of the supramolecular architecture.

Advanced Computational Methodologies

Advanced computational methods are essential for elucidating the electronic structure, molecular geometry, and potential interactions of complex molecules. Techniques like Density Functional Theory (DFT) and molecular docking are particularly powerful in this regard.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

In studies of related compounds containing trifluoromethyl and phenyl groups, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been instrumental. nih.gov A primary application is the optimization of the molecular structure in the gas phase, which can then be compared with experimentally determined structures from X-ray crystallography. nih.gov This comparison helps in understanding the effects of the crystalline environment on molecular conformation. For instance, DFT has been used to delineate the significant role of the trifluoromethyl group on the conformational flexibility of trifluoromethylated benzanilides. researchgate.net

Further applications of DFT include the analysis of the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the electronic transition properties and reactivity of the molecule. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based calculation, provides insights into intramolecular and intermolecular bonding and charge distribution within the molecule. researchgate.net

Table: Comparison of Theoretical vs. Experimental Data for a Related Compound (Data is illustrative of the methodology, based on findings for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol) nih.gov

| Parameter | Experimental Value (Å) | Calculated DFT Value (Å) |

| C=N bond length | 1.283 | 1.290 |

| C—O bond length | 1.357 | 1.342 |

This table exemplifies the typical close agreement between DFT-calculated and experimentally observed structural parameters.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery and materials science to predict the interaction between a ligand and a target protein's binding site.

While specific molecular docking studies for this compound are not prominently documented in the reviewed literature, the methodology is widely applied to structurally similar compounds to predict their potential biological activity. For example, docking studies are used to investigate how molecules with benzoyl or phenyl moieties bind to the active sites of enzymes, providing insights into their potential as inhibitors. ekb.egnih.gov The process involves placing the molecule (ligand) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such predictions are invaluable for the rational design of new molecules with specific biological or material functions.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For 4-phenyl-2-(trifluoromethyl)benzoyl chloride and its analogs, research is increasingly focused on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.

One promising avenue is the adoption of green chemistry principles. This includes the exploration of synthetic pathways that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. For instance, the development of a carbon tetrachloride-free synthesis for N-phenyltrifluoroacetimidoyl chloride highlights a broader trend of replacing toxic reagents in the synthesis of fluorinated compounds. nih.gov Similar strategies could be applied to the synthesis of this compound, potentially involving safer chlorinating agents or catalytic systems that operate under milder conditions.

Flow chemistry represents another significant frontier in the sustainable synthesis of fine chemicals. Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. beilstein-journals.org The application of flow chemistry to the synthesis of related compounds, such as m-trifluoromethyl benzyl (B1604629) chloride, demonstrates the feasibility and benefits of this technology. google.comgoogle.com Future research will likely focus on adapting and optimizing flow processes for the production of this compound, aiming for higher yields, purity, and scalability. acs.org

Biocatalysis, leveraging enzymes to perform specific chemical transformations, is also a rapidly growing area with the potential to revolutionize the synthesis of complex molecules. While specific applications to this compound are yet to be extensively reported, the broader success of biocatalysis in producing pharmaceutical intermediates suggests that enzymatic approaches could offer a highly selective and environmentally friendly route to this compound or its precursors.

| Synthetic Approach | Key Advantages | Potential Application to this compound |

| Green Chemistry | Reduced environmental impact, increased safety. | Replacement of hazardous reagents, use of milder reaction conditions. |

| Flow Chemistry | Enhanced process control, improved safety and scalability. | Continuous production with high purity and yield. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of precursors or derivatives. |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The trifluoromethyl group in this compound significantly influences its reactivity, making it a valuable building block in organic synthesis. Future research is poised to uncover novel transformations and catalytic systems that exploit the unique electronic properties of this moiety.

The development of new catalytic systems is central to expanding the synthetic utility of this compound. For example, recent advancements in photoredox catalysis have enabled novel trifluoromethylation reactions of C(sp2)–H bonds. acs.org While not directly involving the benzoyl chloride, this highlights the ongoing innovation in activating and utilizing the CF3 group. Future work could explore the development of catalysts that facilitate novel cross-coupling reactions or other transformations at the benzoyl chloride moiety, potentially leading to the synthesis of complex molecular architectures. The use of cooperative N-heterocyclic carbene (NHC) and photoredox catalysis for the synthesis of β-trifluoromethylated alkyl aryl ketones from acyl fluorides suggests that similar strategies could be adapted for acyl chlorides, opening up new avenues for carbon-carbon bond formation. nih.gov

Exploring the undiscovered reactivity of this compound is another key research direction. The synthesis of trifluoromethyl ketones from esters using nucleophilic trifluoromethylation showcases the potential for novel transformations involving the introduction of the trifluoromethyl group. beilstein-journals.orgbeilstein-journals.org Research into the in-situ generation and reactions of related p-(trifluoromethyl)benzyl electrophiles also points towards new strategies for creating complex benzylic compounds under mild conditions. rsc.orgrsc.orgnih.gov Understanding and harnessing the unique reactivity of the trifluoromethyl group in concert with the acyl chloride functionality could lead to the development of unprecedented synthetic methodologies.

| Research Area | Focus | Potential Impact |

| Novel Catalysis | Development of new catalysts for transformations involving the trifluoromethyl group and acyl chloride. | Access to new classes of compounds and more efficient synthetic routes. |

| Unexplored Reactivity | Investigation of new reaction pathways and transformations. | Discovery of novel synthetic methods and molecular scaffolds. |

Expansion of Applications in Niche Areas of Chemical Synthesis

While this compound and related compounds are already utilized in the synthesis of pharmaceuticals and agrochemicals, there is considerable potential for their application in other specialized areas of chemical synthesis. chemimpex.comfishersci.no

In materials science , the incorporation of trifluoromethyl groups can impart unique properties to polymers and other materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. chemimpex.com Future research could explore the use of this compound as a monomer or modifying agent in the synthesis of advanced polymers with tailored properties for applications in electronics, aerospace, and coatings.

The field of agrochemicals continues to demand new molecules with improved efficacy and environmental profiles. The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance biological activity. chemimpex.com The specific substitution pattern of this compound could be leveraged to design and synthesize novel agrochemicals with unique modes of action or improved selectivity.

Furthermore, the unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules and pharmaceutical intermediates . nbinno.com Its ability to introduce a trifluoromethyl-substituted phenyl group can be crucial in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of disease biology grows, the demand for novel and diverse molecular scaffolds will continue to drive the application of versatile building blocks like this compound in medicinal chemistry.

Integration of Advanced Analytical Methodologies for Enhanced Characterization

The precise characterization of chemical compounds and the real-time monitoring of chemical reactions are crucial for process optimization and quality control. The future of research involving this compound will undoubtedly involve the integration of advanced analytical techniques.

In-situ reaction monitoring , particularly using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the real-time tracking of reactant consumption, intermediate formation, and product generation. beilstein-journals.org This level of detailed kinetic and mechanistic information is invaluable for optimizing reaction conditions in both batch and flow synthesis setups. Applying in-situ NMR to reactions involving this compound can lead to a deeper understanding of its reactivity and facilitate the development of more efficient and robust synthetic protocols.

Mass spectrometry (MS) is another powerful tool for the characterization of complex molecules and the analysis of reaction mixtures. nist.gov Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide precise mass measurements, aiding in the unambiguous identification of products and byproducts. researchgate.net The use of benzoyl chloride derivatization in conjunction with liquid chromatography-mass spectrometry (LC-MS) for targeted metabolomics demonstrates the versatility of acyl chlorides in analytical applications. nih.gov Similar methodologies could be developed for the sensitive detection and quantification of compounds derived from this compound.

| Analytical Technique | Application | Benefit |

| In-situ NMR | Real-time monitoring of chemical reactions. | Provides detailed kinetic and mechanistic insights for process optimization. |

| Mass Spectrometry | Characterization of products and intermediates. | Enables precise identification and quantification of chemical species. |

Predictive Modeling for Rational Compound Design and Optimization

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules and the optimization of synthetic processes before they are ever attempted in the lab.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug and materials design. physchemres.orgnih.gov By correlating the structural features of molecules with their biological activity or physical properties, QSAR models can predict the performance of new, unsynthesized compounds. nih.gov For derivatives of this compound, QSAR studies could guide the design of new pharmaceuticals, agrochemicals, or materials with enhanced properties. researchgate.netdoaj.org

Computational modeling can provide deep insights into reaction mechanisms, catalyst performance, and the electronic structure of molecules. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to elucidate the intricate details of catalytic cycles and predict the reactivity of different substrates. nih.gov Applying these computational tools to reactions involving this compound can accelerate the discovery of new reactions and the development of more efficient catalysts, ultimately saving time and resources in the laboratory. The rational design of catalysts, guided by predictive modeling, will be a key driver of innovation in the synthesis and functionalization of this important chemical building block.

| Modeling Approach | Application | Goal |

| QSAR | Predicting the activity and properties of new derivatives. | Rational design of molecules with desired characteristics. |

| Computational Chemistry | Elucidating reaction mechanisms and predicting reactivity. | Optimization of synthetic routes and catalyst design. |

Q & A

Q. What are the standard synthetic routes for 4-phenyl-2-(trifluoromethyl)benzoyl chloride?

The synthesis typically involves chlorination of 4-phenyl-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid group to an acyl chloride. Reaction monitoring via TLC or FTIR (to track carbonyl stretching frequencies) is recommended to confirm completion .

Q. How should this compound be stored to ensure stability?

Due to its moisture sensitivity, the compound must be stored under dry inert gas (e.g., argon) in airtight glass containers. Compatibility testing indicates incompatibility with water, alcohols, and bases, necessitating strict exclusion of humidity during handling .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F NMR) to confirm substituent positions and purity.

- FTIR spectroscopy to identify the acyl chloride carbonyl stretch (~1770–1810 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion verification (e.g., m/z 280.57 for [M]⁺) .

Advanced Research Questions

Q. How do the phenyl and trifluoromethyl groups influence reactivity in nucleophilic acyl substitution?